Metoclopramide Hydrochloride

Catalog No.
S535285
CAS No.
54143-57-6
M.F
C14H25Cl2N3O3
M. Wt
354.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Metoclopramide Hydrochloride

CAS Number

54143-57-6

Product Name

Metoclopramide Hydrochloride

IUPAC Name

4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzamide;hydrate;hydrochloride

Molecular Formula

C14H25Cl2N3O3

Molecular Weight

354.3 g/mol

InChI

InChI=1S/C14H22ClN3O2.ClH.H2O/c1-4-18(5-2)7-6-17-14(19)10-8-11(15)12(16)9-13(10)20-3;;/h8-9H,4-7,16H2,1-3H3,(H,17,19);1H;1H2

InChI Key

KJBLQGHJOCAOJP-UHFFFAOYSA-N

SMILES

Array

solubility

>50.4 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

4-Amino-5-chloro-N-(2-(diethylamino)ethyl)-2-methoxybenzamide, Cerucal, Dihydrochloride, Metoclopramide, Hydrochloride, Metoclopramide, Maxolon, Metaclopramide, Metoclopramide, Metoclopramide Dihydrochloride, Metoclopramide Hydrochloride, Metoclopramide Monohydrochloride, Metoclopramide Monohydrochloride, Monohydrate, Monohydrochloride, Metoclopramide, Primperan, Reglan, Rimetin

Canonical SMILES

CCN(CC)CCNC(=O)C1=CC(=C(C=C1OC)N)Cl.Cl

The exact mass of the compound Reglan is 353.1273 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Benzamides. It belongs to the ontological category of hydrochloride in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Metoclopramide Hydrochloride (CAS 54143-57-6), typically supplied as the stable monohydrate, is a highly soluble dopamine D2 receptor antagonist and prokinetic agent. In procurement and formulation contexts, it is classified as a Biopharmaceutics Classification System (BCS) Class III compound, characterized by exceptional aqueous solubility and moderate-to-high permeability [1]. Unlike its free base counterpart, the hydrochloride salt provides a highly stable, readily processable active pharmaceutical ingredient (API) that supports high-concentration liquid formulations and maintains chemical integrity across a broad physiological and manufacturing pH spectrum [2].

Substituting Metoclopramide Hydrochloride with its free base or in-class analogs like domperidone introduces critical formulation and performance failures. The free base exhibits poor, highly pH-dependent aqueous solubility that risks precipitation in neutral or slightly alkaline environments, making it unsuitable for reliable parenteral or liquid oral dosing . Furthermore, substituting with domperidone—a related D2 antagonist—fails in applications requiring central nervous system (CNS) activity. Domperidone is a BCS Class II compound with minimal blood-brain barrier (BBB) penetration, exhibiting 76-fold lower passive membrane transport than metoclopramide, thereby eliminating the central antiemetic efficacy required for specific therapeutic and research models [1].

Aqueous Solubility and Parenteral Formulation Viability

The hydrochloride salt form fundamentally transforms the processability of metoclopramide. Metoclopramide Hydrochloride achieves an extraordinary aqueous solubility of 1.43 g/mL at 25°C [1]. In stark contrast, the metoclopramide free base demonstrates an aqueous solubility of only ~190.5 µg/mL in distilled water (pH ~6.0) . This >7,500-fold increase in solubility eliminates the need for complex co-solvents in high-concentration intravenous (IV) and intramuscular (IM) formulations.

Evidence DimensionAqueous Solubility at 25°C
Target Compound Data1.43 g/mL (Metoclopramide Hydrochloride)
Comparator Or Baseline~190.5 µg/mL (Metoclopramide Free Base)
Quantified Difference>7,500-fold higher aqueous solubility
ConditionsAqueous media, 25°C

Enables the development of stable, high-concentration, low-volume parenteral injections without the use of harsh or complex co-solvents.

Blood-Brain Barrier (BBB) Penetration for Central Efficacy

When selecting a D2 antagonist for central antiemetic models, metoclopramide significantly outperforms peripherally restricted analogs like domperidone. In parallel artificial membrane permeability assays (PAMPA), metoclopramide demonstrates a 76-fold higher passive diffusion rate than domperidone[1]. In vivo rat models confirm this, showing an unbound brain-to-plasma partition coefficient (Kp,uu,brain) of 2.4 for metoclopramide compared to just 0.022 for domperidone [1].

Evidence DimensionUnbound Brain-to-Plasma Partition Coefficient (Kp,uu,brain)
Target Compound Data2.4 (Metoclopramide)
Comparator Or Baseline0.022 (Domperidone)
Quantified Difference>100-fold higher unbound brain penetration
ConditionsIn vivo rat model and in vitro PAMPA assay

Critical for procurement in neurological research and clinical applications requiring direct action at the central chemoreceptor trigger zone.

Chemical Stability Across Manufacturing and Physiological pH

Metoclopramide Hydrochloride maintains exceptional stability across a wide pH spectrum, which is vital for both manufacturing shelf-life and gastrointestinal transit. In stability assays, metoclopramide hydrochloride solutions demonstrate chemical stability over a pH range of 2 to 9 for injection formulations[1]. Furthermore, in simulated gastric (pH 1.2) and intestinal (pH 6.8) fluids at 37°C, the compound shows near-complete recovery (102% and 99%, respectively) over standard transit times [2]. The free base, conversely, is prone to precipitation at pH > 7.6 due to an increase in the unionized fraction.

Evidence DimensionAPI Recovery and Solution Stability
Target Compound Data>99% recovery (pH 1.2 to 6.8); stable in solutions pH 2-9
Comparator Or BaselineMetoclopramide Free Base (Precipitates at pH > 7.6)
Quantified DifferenceUninterrupted solubility and chemical stability across acidic to alkaline environments
ConditionsAqueous solutions, 37°C simulated GI fluids and standard IV storage

Ensures long-term shelf-life and prevents active pharmaceutical ingredient (API) precipitation in variable-pH gastrointestinal or intravenous environments.

High-Concentration Parenteral Formulations

Due to its exceptional aqueous solubility (1.43 g/mL) and broad pH stability (pH 2-9), this hydrochloride salt is the definitive choice for formulating low-volume intravenous (IV) and intramuscular (IM) antiemetic injections without the need for complex co-solvents [1].

Central Nervous System (CNS) Pharmacology Models

With a 76-fold higher passive membrane diffusion rate and significantly higher brain-to-plasma partition coefficient than domperidone, it is the required D2 antagonist for in vivo models targeting the central chemoreceptor trigger zone [2].

Sustained-Release Oral Solid Dosage Forms

Its high stability and near-complete recovery across the entire gastrointestinal pH range (1.2 to 6.8) make it an ideal active pharmaceutical ingredient for developing extended-release matrix tablets and biowaiver-eligible oral formulations [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

4

Exact Mass

353.1272971 Da

Monoisotopic Mass

353.1272971 Da

Heavy Atom Count

22

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

W1792A2RVD

Related CAS

5581-45-3
364-62-5 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (82.98%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (82.98%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (85.11%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Classes

Breast Feeding; Lactation; Milk, Human; Antiemetics; Dopamine Antagonists; Galactogogues; Gastrointestinal Agents

Pharmacology

Metoclopramide Hydrochloride is the hydrochloride salt of the substituted benzamide metoclopramide, a para-aminobenzoic acid (PABA) derivative that is structurally related to procainamide, with gastroprokinetic and antiemetic activities. Metoclopramide binds to dopamine 2 (D2) receptors in the peripheral nervous system (PNS), antagonizing dopamine-mediated relaxation of gastrointestinal smooth muscle and promoting gastroprokinesis; the pyloric sphincter and the duodenal bulb are relaxed, peristalsis of the duodenum and jejunum increase, and gastric emptying and intestinal transit accelerate. This agent may also increase the resting tone of the lower esophagus sphincter (LES), preventing acid reflux. In the central nervous system (CNS), metoclopramide antagonizes D2 dopamine receptors in the chemoreceptive trigger zone (CTZ) of the medulla, thereby preventing nausea and vomiting.

MeSH Pharmacological Classification

Dopamine D2 Receptor Antagonists

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Dopamine
DRD2 [HSA:1813] [KO:K04145]

Pictograms

Irritant

Irritant

Wikipedia

Metoclopramide hydrochloride hydrate

FDA Medication Guides

GIMOTI
METOCLOPRAMIDE HYDROCHLORIDE
SPRAY, METERED;NASAL
EVOKE PHARMA INC
01/14/2021
SOLUTION;ORAL
WOCKHARDT BIO AG
04/08/2014
METOZOLV ODT
TABLET, ORALLY DISINTEGRATING;ORAL
SALIX PHARMS
02/28/2019
REGLAN
METOCLOPRAMIDE HYDROCHLORIDE
TABLET;ORAL
INJECTABLE;INJECTION
ANI PHARMS
HIKMA
08/29/2017
11/18/2010
REGLAN ODT
MEDA PHARMS
11/30/2011

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023
1: Epifanio M, Portela JL, Piva JP, Ferreira CHT, Sarria EE, Mattiello R. Bromopride, metoclopramide, or ondansetron for the treatment of vomiting in the pediatric emergency department: a randomized controlled trial. J Pediatr (Rio J). 2018 Jan - Feb;94(1):62-68. doi: 10.1016/j.jped.2017.06.004. Epub 2017 Aug 1. PubMed PMID: 28778685.
2: Isazadehfar K, Entezariasl M, Shahbazzadegan B, Nourani Z, Shafaee Y. The Comparative Study of Ondansetron and Metoclopramide Effects in Reducing Nausea and Vomiting After Laparoscopic Cholecystectomy. Acta Med Iran. 2017 Apr;55(4):254-258. PubMed PMID: 28532137.
3: Tianyi FL, Agbor VN, Njim T. Metoclopramide induced acute dystonic reaction: a case report. BMC Res Notes. 2017 Jan 7;10(1):32. doi: 10.1186/s13104-016-2342-6. PubMed PMID: 28061898; PubMed Central PMCID: PMC5219707.
4: Lau Moon Lin M, Robinson PD, Flank J, Sung L, Dupuis LL. The Safety of Metoclopramide in Children: A Systematic Review and Meta-Analysis. Drug Saf. 2016 Jul;39(7):675-87. doi: 10.1007/s40264-016-0418-9. Review. PubMed PMID: 27003816.
5: Wijemanne S, Jankovic J, Evans RW. Movement Disorders From the Use of Metoclopramide and Other Antiemetics in the Treatment of Migraine. Headache. 2016 Jan;56(1):153-61. doi: 10.1111/head.12712. Epub 2015 Nov 17. Erratum in: Headache. 2016 Mar;56(3):616. PubMed PMID: 26573884.

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